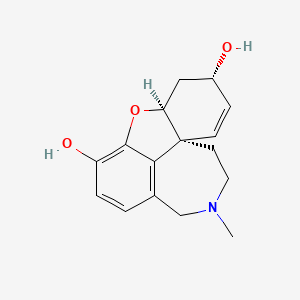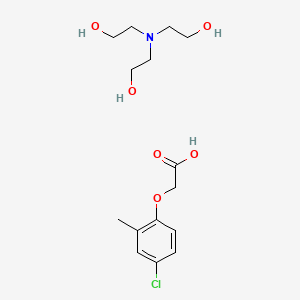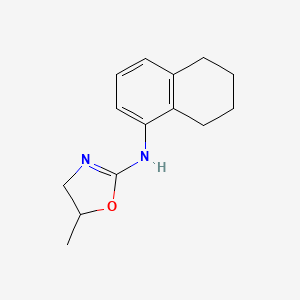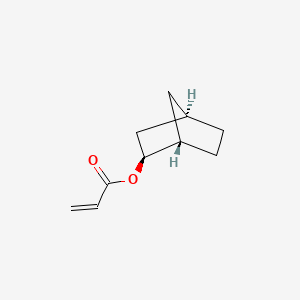
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate is a complex organic compound primarily used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, leather, and paper.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkage. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions can be precisely controlled. The process involves the use of high-purity reagents and solvents to achieve consistent quality and yield. The final product is then purified through filtration, crystallization, or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, leather, and paper industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate involves its interaction with various molecular targets. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Amaranth: Another azo dye with similar applications in the food and textile industries.
Tartrazine: A widely used azo dye in food products.
Acid Black 24: Used in textile and leather industries for its strong coloring properties.
Uniqueness
Trisodium N-(2-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulphonato-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-5-hydroxyphenyl)glycinate is unique due to its complex structure, which provides a high degree of stability and vibrant color. Its multiple azo groups and aromatic rings make it highly effective as a dye and useful in various scientific applications.
Properties
CAS No. |
93857-61-5 |
|---|---|
Molecular Formula |
C37H25N10Na3O10S2 |
Molecular Weight |
902.8 g/mol |
IUPAC Name |
trisodium;2-[2-[[2-[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]-1H-benzimidazol-5-yl]diazenyl]-5-hydroxyanilino]acetate |
InChI |
InChI=1S/C37H28N10O10S2.3Na/c38-33-32-20(15-30(59(55,56)57)35(36(32)51)47-42-21-4-2-1-3-5-21)14-29(58(52,53)54)34(33)46-43-22-8-6-19(7-9-22)37-40-25-12-10-23(16-28(25)41-37)44-45-26-13-11-24(48)17-27(26)39-18-31(49)50;;;/h1-17,39,48,51H,18,38H2,(H,40,41)(H,49,50)(H,52,53,54)(H,55,56,57);;;/q;3*+1/p-3 |
InChI Key |
RBRGWRDCHPZOKB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)O)NCC(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)











